molecular formula C10H7Br2N B11833956 2-Bromo-4-(bromomethyl)quinoline

2-Bromo-4-(bromomethyl)quinoline

Cat. No.: B11833956
M. Wt: 300.98 g/mol
InChI Key: XVZCRLAYJAMXIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with bromine in the presence of a catalyst. The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions . Industrial production methods may utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated quinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-(bromomethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-(bromomethyl)quinoline exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-4-(bromomethyl)quinoline can be compared with other quinoline derivatives such as:

    4-Bromoquinoline: Similar in structure but lacks the bromomethyl group.

    2-Chloro-4-(chloromethyl)quinoline: Similar but with chlorine atoms instead of bromine.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2

InChI Key

XVZCRLAYJAMXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)CBr

Origin of Product

United States

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